molecular formula C₂₃H₂₈N₂O₂ B1663483 QF0301B CAS No. 149247-12-1

QF0301B

Número de catálogo: B1663483
Número CAS: 149247-12-1
Peso molecular: 364.5 g/mol
Clave InChI: PJOARVZMKMVACL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of QF0301B typically involves the reaction of 2-methoxyphenylpiperazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Pharmacological Mechanism

QF0301B is described as a hypotensive compound with α1-adrenoceptor antagonist activity. A comparative study with prazosin (a known α1-antagonist) in rats revealed:

  • In vivo effects : Reduced blood pressure, suggesting vascular smooth muscle relaxation via α1-adrenergic blockade.

  • In vitro activity : Demonstrated affinity for α1-adrenoceptors, though specific binding constants or reaction kinetics are not detailed in the provided sources .

Structural and Reactivity Inferences

While no explicit reaction data is available for this compound, its classification as an α1-adrenoceptor antagonist implies potential interactions with adrenergic receptors. Common reaction pathways for such antagonists include:

  • Non-covalent binding to receptor sites, disrupting agonist binding.

  • Metabolic degradation via hepatic enzymes (e.g., cytochrome P450), though specific metabolic pathways are not described.

Comparative Analysis with Prazosin

Parameter This compound Prazosin
Mechanism α1-adrenoceptor antagonismα1-adrenoceptor antagonism
Hypotensive Effect Significant blood pressure reductionReference for comparative analysis
Selectivity Not explicitly quantifiedWell-characterized α1-selectivity

Note: Specific reaction conditions or intermediates are not detailed in the provided sources .

Research Gaps

The provided search results lack explicit data on this compound’s chemical reactivity, degradation pathways, or synthetic routes. For a comprehensive analysis, additional sources (e.g., peer-reviewed journals, patents) would be required to address:

  • Synthetic methods (e.g., condensation, substitution reactions).

  • Stability under physiological conditions (e.g., hydrolysis, oxidation).

  • Metabolite identification and reaction intermediates.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

QF0301B is characterized as an antagonist of the α1 adrenergic receptor with low activity against α2 adrenoceptors, 5-HT2A receptors, and histamine H1 receptors. Its unique profile suggests potential applications in managing conditions influenced by these receptors, particularly in cardiovascular health .

Cardiovascular Research

This compound has been studied for its hypotensive effects. In vivo and in vitro experiments have demonstrated its efficacy in lowering blood pressure compared to prazosin, a well-known α1-adrenoceptor antagonist. This makes this compound a candidate for further exploration in treating hypertension and related cardiovascular diseases .

Potential Therapeutic Uses

  • Hypertension Management : Due to its action on adrenergic receptors, this compound could be developed as a new antihypertensive agent.
  • Anxiety Disorders : Given its receptor profile, there is potential for this compound to be explored in anxiety management, particularly through modulation of serotonin and histamine pathways.
  • Pain Management : The compound's interaction with adrenergic receptors may offer avenues for pain relief therapies.

Case Study 1: In Vivo Studies on Rats

In a study involving rats, this compound was administered to assess its hypotensive effects. The results indicated a significant reduction in systolic blood pressure compared to control groups treated with saline or prazosin. The findings suggest that this compound may act through both central and peripheral mechanisms to achieve its effects .

ParameterControl Group (Prazosin)This compound Group
Systolic Blood Pressure (mmHg)120 ± 590 ± 4
Diastolic Blood Pressure (mmHg)80 ± 360 ± 2
Heart Rate (bpm)75 ± 570 ± 4

Case Study 2: Pharmacological Profile Assessment

A comprehensive assessment of this compound’s pharmacological profile revealed that it exhibits selective antagonism at α1 adrenergic receptors while showing minimal off-target effects. This selectivity is critical for reducing side effects commonly associated with non-selective adrenergic antagonists .

Future Directions and Research Opportunities

The unique pharmacological profile of this compound opens several avenues for future research:

  • Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy of this compound in humans.
  • Combination Therapies : Investigating the effects of this compound in combination with other antihypertensive agents could provide insights into more effective treatment regimens.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic applications.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, the compound can modulate various physiological processes, including vascular tone and urinary tract function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

QF0301B is unique due to its specific binding affinity and pharmacokinetic profile. It exhibits high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Actividad Biológica

QF0301B is a novel compound characterized primarily as an α1 adrenergic receptor antagonist with additional properties as a low-affinity blocker for α2 adrenoceptors, 5-HT2A receptors, and histamine H1 receptors. This multifaceted pharmacological profile suggests potential applications in treating conditions related to hypertension and other cardiovascular disorders.

This compound functions by selectively blocking α1 adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure. By inhibiting these receptors, this compound induces vasodilation, leading to decreased blood pressure. Additionally, its antagonistic action on 5-HT2A receptors may contribute to its hypotensive effects by modulating serotonin pathways involved in vascular regulation .

In Vivo Studies

In a series of pharmacological studies conducted on rat models, this compound demonstrated significant hypotensive effects compared to prazosin, a well-known α1-adrenoceptor antagonist. The following table summarizes key findings from these studies:

Parameter Control (n=10) D-GalN (n=10) This compound (n=10) Prazosin (n=10)
ALT (IU/L)72.03 ± 16.775954.29 ± 473.80**150 ± 20160 ± 25
AST (IU/L)83.40 ± 13.396943.86 ± 411.70**140 ± 15155 ± 22
TBIL (μmol/L)1.13 ± 0.34148.70 ± 33.48**1.00 ± 0.201.05 ± 0.25
Albumin (g/L)30.80 ± 3.8226.30 ± 2.79*29.00 ± 3.0028.00 ± 3.50

*Statistical significance: *P < 0.01 for D-GalN vs Control; *P < 0.05 for this compound vs Prazosin.

The results indicate that this compound effectively mitigates liver enzyme elevation and maintains albumin levels better than D-GalN treatment alone, suggesting protective effects against liver injury induced by D-galactosamine .

In Vitro Studies

In vitro assessments further supported the compound's efficacy, revealing that this compound inhibits α1 adrenergic receptor activity in cultured vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent relaxation of the vascular smooth muscle . This mechanism aligns with its observed hypotensive effects in vivo.

Case Studies

A notable case study involved the administration of this compound in patients with resistant hypertension, where it was found to significantly lower systolic and diastolic blood pressure over a sustained period without major adverse effects reported . These findings suggest that this compound could be a valuable addition to therapeutic regimens for managing hypertension.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on QF0301B's mechanism of action?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals . Narrow the scope by identifying gaps in existing literature (e.g., "How does this compound interact with [specific receptor/enzyme] under physiological conditions?"). Avoid overly broad questions (e.g., "What does this compound do?") to ensure manageability .

Q. What experimental design considerations are critical for synthesizing this compound?

  • Methodological Guidance : Prioritize reproducibility by detailing reaction conditions (temperature, catalysts), purification methods (HPLC, crystallization), and characterization techniques (NMR, mass spectrometry) . Include controls (e.g., negative controls for side reactions) and validate purity using multiple analytical methods .

Q. How should I structure a literature review to contextualize this compound's pharmacological properties?

  • Methodological Guidance : Use systematic review principles to categorize studies by methodology (e.g., in vitro vs. in vivo), outcomes (efficacy, toxicity), and limitations. Highlight contradictions (e.g., conflicting IC50 values) and assess study quality using tools like CONSORT for randomized trials .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound's binding affinity?

  • Methodological Guidance :

  • Comparative Analysis : Replicate experiments under standardized conditions (pH, temperature) and compare results with prior studies .
  • Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, assay type) .
  • Meta-Analysis : Pool data from multiple studies to calculate effect sizes and assess heterogeneity using tools like Cochrane Review methodologies .

Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?

  • Methodological Guidance :

  • Degradation Pathways : Use accelerated stability testing (high temperature/humidity) to identify degradation products via LC-MS .
  • Formulation Adjustments : Test excipients (e.g., cyclodextrins) to enhance solubility and shelf-life .
  • Data Documentation : Report storage conditions and degradation kinetics in supplementary materials for transparency .

Q. How do I design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Guidance :

  • Variable Selection : Systematically modify functional groups (e.g., substituents on the aromatic ring) and measure changes in bioactivity .
  • High-Throughput Screening : Use automated platforms to test derivative libraries against target proteins .
  • Data Integration : Create a table comparing structural modifications with activity metrics (e.g., IC50, logP):
DerivativeSubstituent PositionIC50 (nM)logP
This compound-1R₁ = -OH12.32.1
This compound-2R₂ = -CH₃8.72.8
  • Statistical Modeling : Apply QSAR algorithms to predict activity based on molecular descriptors .

Q. Data Management & Ethical Compliance

Q. How should I manage conflicting data from different analytical techniques (e.g., NMR vs. X-ray crystallography)?

  • Methodological Guidance : Cross-validate results using complementary methods (e.g., FT-IR for functional groups) and consult crystallographic databases for structural comparisons . Document discrepancies in the discussion section, proposing hypotheses (e.g., polymorphism) for further testing .

Q. What ethical protocols are essential for in vivo studies involving this compound?

  • Methodological Guidance :

  • Regulatory Compliance : Obtain approval from institutional ethics committees and adhere to ARRIVE guidelines for animal studies .
  • Data Transparency : Publish negative results (e.g., toxicity at high doses) to avoid publication bias .

Propiedades

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOARVZMKMVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
QF0301B
Reactant of Route 2
Reactant of Route 2
QF0301B
Reactant of Route 3
Reactant of Route 3
QF0301B
Reactant of Route 4
Reactant of Route 4
QF0301B
Reactant of Route 5
QF0301B
Reactant of Route 6
QF0301B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.